2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[BENZYL(METHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE
Description
This compound features a 1,3-oxazole core substituted at position 4 with a carbonitrile group, at position 5 with a benzyl(methyl)amino group, and at position 2 with a 4-(azepane-1-sulfonyl)phenyl moiety. The benzyl(methyl)amino group may enhance solubility and modulate receptor binding, while the carbonitrile group contributes to electronic effects and hydrogen-bonding capabilities. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by sulfonyl and heterocyclic motifs .
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-[benzyl(methyl)amino]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-27(18-19-9-5-4-6-10-19)24-22(17-25)26-23(31-24)20-11-13-21(14-12-20)32(29,30)28-15-7-2-3-8-16-28/h4-6,9-14H,2-3,7-8,15-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXLMSLLOMMOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[BENZYL(METHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the azepane ring, and the attachment of the sulfonyl and benzyl(methyl)amino groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[BENZYL(METHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[BENZYL(METHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials, such as polymers and coatings, and in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[BENZYL(METHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Benzyl-1,3-Oxazole Derivatives with Sulfonyl Substituents
Compounds like 2-[4-(4-chlorophenylsulfonyl)phenyl]-4-benzyl-1,3-oxazole () share the oxazole core and sulfonylphenyl substituents but differ in the sulfonyl group’s composition. Key distinctions include:
- Substituent Effects : The target compound’s azepane-sulfonyl group offers greater steric bulk and flexibility compared to the rigid 4-chlorophenylsulfonyl group. This may enhance binding to larger enzyme pockets, as seen in cytotoxicity studies where bulky substituents improved activity against cancer cell lines .
- In contrast, methyl or aryl groups at this position (e.g., 4-methyloxazoles in ) provide electron-donating effects .
Table 1: Structural Comparison of Oxazole Derivatives
Sulfonyl-Containing Heterocycles with Carbonitrile Groups
4-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile () shares the carbonitrile motif but replaces oxazole with a triazole ring. Key differences include:
Anti-Inflammatory and Enzyme-Targeting Analogues
The pyrazolone-thiadiazole hybrid in , N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, demonstrates 5-LOX inhibition via docking studies. While structurally distinct, the shared sulfonyl and amino groups highlight the importance of these moieties in enzyme binding. The target compound’s benzyl(methyl)amino group may similarly engage in hydrophobic or π-π interactions within enzyme pockets .
Pharmacological and Physicochemical Properties
- Synthetic Accessibility : The target compound’s synthesis may parallel methods in , where oxazoles are formed via cyclodehydration of acyclic precursors. However, the azepane-sulfonyl group requires specialized sulfonylation steps .
Biological Activity
The compound 2-[4-(azepane-1-sulfonyl)phenyl]-5-[benzyl(methyl)amino]-1,3-oxazole-4-carbonitrile is a novel oxazole derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure that includes an oxazole ring, a benzyl group, and a sulfonamide moiety. Its molecular formula is , which contributes to its diverse biological activities. The presence of multiple functional groups enhances its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby modulating physiological responses.
- Receptor Modulation : It can bind to receptors, altering their signaling pathways and affecting cellular functions.
- Gene Expression Regulation : The compound might influence gene expression, contributing to its therapeutic effects.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of oxazole derivatives, including the target compound. For instance:
- Antibacterial Efficacy : In vitro studies showed that related oxazole compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, a related oxazole derivative demonstrated a minimum inhibitory concentration (MIC) of 12 µg/ml against E. coli .
| Compound | MIC (µg/ml) | Target Bacteria |
|---|---|---|
| 2 | 12 | E. coli |
| 3 | 8 | S. aureus |
| 4 | 10 | Pseudomonas aeruginosa |
Anticancer Activity
The compound has shown promise in cancer research:
- Inhibition of Cell Proliferation : Studies indicate that oxazole derivatives can inhibit the proliferation of cancer cell lines. For instance, one study reported an IC50 value of 1.05 µg/mL against leukemia cells .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| A | 1.05 | Human leukemia cells |
| B | 10.9 | Normal liver cells |
Anti-inflammatory Effects
Research indicates that oxazole compounds may possess anti-inflammatory properties by inhibiting key inflammatory pathways:
- NF-κB Signaling Pathway : Compounds similar to the target have been shown to block NF-κB signaling, which is crucial in the inflammatory response .
Case Studies
- Study on Antimicrobial Activity : A series of oxazole derivatives were synthesized and tested for their antibacterial properties. The results indicated that certain derivatives had comparable efficacy to standard antibiotics like ampicillin .
- Anticancer Studies : In a comparative study, various oxazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. The findings suggested that specific modifications in the chemical structure significantly enhanced their anticancer activity .
- Inflammation Model : In vivo models demonstrated that oxazole derivatives could reduce inflammation markers significantly when administered in controlled doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
